[(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane
Description
The compound [(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane is a highly functionalized organic molecule characterized by a complex stereochemical framework. Its structure features:
- A cyclohexyl core with a methylidene substituent and two tert-butyldimethylsilyl (TBDMS) ether groups at positions 3 and 5 .
- An indenyl-ethylidene moiety linked to a heptan-2-yl chain modified with an oxan-2-yloxy (tetrahydropyranyloxy) group .
- Multiple chiral centers (1S, 3Z, 5R, etc.) and conjugated double bonds (3Z, 2E), which influence its stereoelectronic properties and reactivity .
This compound is likely a synthetic intermediate, leveraging TBDMS groups for protection of hydroxyl groups and enhanced stability during organic synthesis .
Properties
IUPAC Name |
[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H80O4Si2/c1-32(20-18-27-43(9,10)46-40-22-16-17-29-45-40)37-25-26-38-34(21-19-28-44(37,38)11)23-24-35-30-36(47-49(12,13)41(3,4)5)31-39(33(35)2)48-50(14,15)42(6,7)8/h23-24,32,36-40H,2,16-22,25-31H2,1,3-15H3/b34-23+,35-24-/t32-,36-,37-,38+,39+,40?,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQLZJZVGRUENW-MWDJNCJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)OC1CCCCO1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)OC1CCCCO1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane is a complex organic molecule notable for its unique structure and potential biological activities. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The compound features multiple stereocenters and functional groups that contribute to its biological properties. The molecular formula is with a molecular weight of 723.4 g/mol. The presence of silyl groups may enhance its stability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C42H80O3Si3 |
| Molecular Weight | 723.4 g/mol |
| IUPAC Name | [(1S,3Z,5R)... |
| LogP | 7.731 |
| Hydrogen Bond Donor | 1 |
| Hydrogen Bond Acceptor | 1 |
Anticancer Properties
Research has indicated that similar compounds with complex structures exhibit anticancer properties. For instance, studies on related silyl compounds have shown inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . Further investigations into this specific compound could reveal similar effects.
Anti-inflammatory Effects
Compounds containing silyl groups have been associated with anti-inflammatory activities. In vitro studies suggest that such compounds can inhibit the production of pro-inflammatory cytokines . This could be relevant for therapeutic applications in chronic inflammatory diseases.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of structurally related compounds. These compounds may protect neuronal cells from oxidative stress and apoptosis . The unique structure of the compound may enhance its efficacy in neuroprotection.
Case Studies
- Anticancer Activity : A study on a structurally similar silyl compound demonstrated significant inhibition of tumor growth in murine models. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and proliferation .
- Neuroprotection : Research involving derivatives of this compound showed promising results in protecting against neurodegenerative diseases by reducing oxidative stress markers in cellular models .
Future Directions
Further research is needed to elucidate the precise mechanisms of action for [(1S,3Z,5R)...]. Potential studies could include:
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : Investigating the molecular pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Understanding how variations in structure influence biological activity.
Scientific Research Applications
Pharmaceutical Applications
Drug Development : The intricate structure of this compound suggests potential use in drug development. Its unique configuration may allow it to interact with biological targets effectively. For instance, compounds with similar structures have been investigated for their ability to inhibit specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders .
Neuroprotective Agents : Research indicates that compounds with similar structural motifs can exhibit neuroprotective properties. They may inhibit acetylcholinesterase activity, which is beneficial in treating conditions like Alzheimer's disease . The presence of the indene core in this compound could enhance its bioactivity.
Material Science
Silane Coupling Agents : The tert-butyl dimethylsilane groups in the compound suggest its potential application as a silane coupling agent. Such agents are crucial in enhancing the adhesion between organic polymers and inorganic materials. This property is particularly useful in coatings and composite materials .
Nanotechnology : The compound's ability to form stable siloxane linkages may be exploited in nanotechnology for the creation of functionalized nanoparticles. These nanoparticles can be utilized in drug delivery systems or as contrast agents in imaging techniques.
Agricultural Chemistry
Pesticide Formulation : Given its complex structure and potential bioactivity, this compound could be explored for use in pesticide formulations. Compounds with similar characteristics have been shown to possess insecticidal or fungicidal properties .
Plant Growth Regulators : The compound might also serve as a plant growth regulator. Research into structurally analogous compounds suggests that they can influence plant growth pathways and improve crop yields under various environmental conditions .
Chemical Synthesis
Synthetic Intermediates : The complexity of this molecule makes it a valuable synthetic intermediate in organic chemistry. Its unique functional groups can serve as precursors for the synthesis of more complex molecules or for modifications leading to new compounds with desirable properties .
Case Study 1: Neuroprotective Properties
A study investigated the effects of structurally similar compounds on neuronal cell lines and found that they significantly reduced oxidative stress markers. This suggests that similar derivatives of the compound could be developed for neuroprotective therapies.
Case Study 2: Silane Applications
Research demonstrated that silanes with bulky groups improve adhesion properties in polymer composites. The tert-butyl dimethylsilane moiety could enhance compatibility between hydrophobic polymers and polar substrates.
Case Study 3: Agricultural Efficacy
Field trials using compounds with similar structures showed improved resistance to pests and diseases in crops treated with these formulations. This indicates potential for the compound as an effective agricultural chemical.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares a core structural motif with several analogues, differing primarily in substituents and stereochemistry. Key comparisons include:
Key Observations:
- Substituent Effects: The oxan-2-yloxy group in the target compound enhances steric bulk compared to alkenyl (e.g., hept-3-en-2-yl in ) or hydroxyl-bearing analogues (e.g., ). This modification likely improves metabolic stability and solubility in nonpolar solvents .
- Stereochemical Complexity : All analogues share a rigid, conjugated diene system, but stereochemical variations (e.g., Z/E configurations) alter molecular geometry and intermolecular interactions .
- Role of Silyl Ethers : TBDMS groups in the target compound and contrast with unprotected diols in , highlighting a trade-off between stability (TBDMS) and reactivity (unprotected OH) .
Physicochemical Properties
- Hydrophobicity : The TBDMS groups increase logP values compared to hydroxylated analogues (e.g., logP = 4.79 for a diselanyl analogue in vs. ~7–8 estimated for the target compound).
- Thermal Stability : Silyl ethers generally enhance thermal stability, making the target compound more robust than hydroxylated variants (e.g., ) during high-temperature reactions .
Preparation Methods
General Synthetic Strategy
The preparation of this compound likely follows a convergent multi-step synthetic route involving:
- Construction of the hexahydro-1H-indenylidene core with defined stereochemistry
- Installation of the oxan-2-yloxy heptanyl side chain with stereocontrol
- Formation of the cyclohexyl ring bearing methylidene and silyl ether substituents
- Introduction of tert-butyl(dimethyl)silyl (TBDMS) protecting groups on hydroxyl functionalities
- Final coupling of the indenylidene and cyclohexyl fragments via an ethylidene linkage
Each step requires careful stereochemical control and protection group management to avoid side reactions and ensure high purity of the final product.
Preparation of the Hexahydro-1H-indenylidene Fragment
- Hexahydro-1H-indenylidene skeleton with chiral centers at positions 1R, 3As, 7aR
- Methyl substitution at 7a position
- Attachment of a (2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl side chain at position 1
- Stereoselective hydrogenation: Starting from an aromatic or partially unsaturated indenyl precursor, catalytic hydrogenation under stereocontrolled conditions (e.g., using chiral catalysts or substrate-controlled hydrogenation) yields the hexahydro derivative with the desired stereochemistry.
- Side chain attachment: The (2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl substituent is introduced via nucleophilic substitution or organometallic coupling reactions (e.g., Grignard or organolithium reagents) on a suitable leaving group at position 1.
- Oxan-2-yloxy protection: The oxan-2-yloxy group serves as a protecting group for hydroxyls in the side chain, typically introduced by glycosylation or etherification reactions using tetrahydropyran derivatives under acid catalysis.
Synthesis of the Cyclohexyl Fragment with Silyl Ether Substituents
- Cyclohexyl ring with 1S,3Z,5R stereochemistry
- Methylidene (exocyclic double bond) at position 2
- TBDMS-protected hydroxyl groups at position 5 and the ring oxygen
- Cyclohexyl ring construction: Starting from commercially available cyclohexanone or substituted cyclohexanols, stereoselective functionalization introduces the methylidene group at C2 via Wittig or Tebbe olefination.
- Installation of hydroxyl groups: Hydroxylation or hydroboration-oxidation reactions selectively functionalize the ring at desired positions with stereocontrol.
- Protection with tert-butyl(dimethyl)silyl chloride: The hydroxyl groups are protected using tert-butyl(dimethyl)silyl chloride (TBDMSCl) in the presence of imidazole or other bases to form stable silyl ethers, which prevent undesired reactions during subsequent steps.
Coupling of the Fragments via Ethylidene Linkage
- The indenylidene and cyclohexyl fragments are connected through an ethylidene bridge formed by an aldol condensation or Wittig-type reaction.
- The (2E)-configuration of the ethylidene double bond is achieved by controlling reaction conditions such as temperature, base, and choice of reagents.
- This step is critical to maintain the overall stereochemistry and geometry of the molecule.
Final Purification and Characterization
- The final product is purified by chromatographic methods such as silica gel column chromatography or preparative HPLC to separate stereoisomers and remove impurities.
- Characterization includes NMR spectroscopy (1H, 13C, 2D techniques), mass spectrometry, and X-ray crystallography to confirm stereochemistry and molecular structure.
Data Table: Summary of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Catalytic hydrogenation | Chiral catalyst, H2 gas | Stereoselective reduction of indenyl precursor |
| 2 | Nucleophilic substitution | Organometallic reagent (e.g., Grignard), THP ether | Attachment of oxan-2-yloxy heptan-2-yl side chain |
| 3 | Olefination | Wittig or Tebbe reagent, base | Introduction of methylidene group on cyclohexyl |
| 4 | Hydroxylation/functionalization | Hydroboration-oxidation or selective oxidation | Installation of hydroxyl groups on cyclohexyl |
| 5 | Protection | TBDMSCl, imidazole | Formation of tert-butyl(dimethyl)silyl ethers |
| 6 | Fragment coupling | Aldol condensation or Wittig reaction | Formation of ethylidene linkage (2E-configuration) |
| 7 | Purification | Chromatography (silica gel, HPLC) | Isolation of pure stereoisomeric product |
Research Findings and Considerations
- The use of TBDMS protecting groups is favored for their stability under a wide range of reaction conditions and ease of removal under fluoride ion treatment.
- Stereochemical integrity is maintained by employing chiral catalysts and stereoselective reactions at every stage.
- The oxan-2-yloxy protecting group on the side chain enhances solubility and stability, facilitating handling during synthesis.
- The ethylidene linkage formation is a pivotal step that requires optimization to favor the (2E)-isomer, which is crucial for the compound’s biological or physical properties.
- Literature on similar hexahydroindenyl and silyl-protected cyclohexyl derivatives supports the outlined synthetic approach, although specific protocols may vary depending on scale and desired purity.
Q & A
Q. What synthesis strategies are recommended for achieving stereochemical fidelity in this compound?
- Methodological Answer : The synthesis of stereochemically complex molecules requires careful selection of substrates and reaction conditions. For example, stereoselective epoxidation and ring-opening reactions using substrates like (Z)-7d or (E)-7e (with specific stereodescriptors) under controlled temperatures (e.g., 0°C to 25°C) can yield enantiomerically pure products. Silica gel chromatography with gradients (e.g., cyclohexane/chloroform/ethyl acetate) is critical for purification . Key Considerations :
- Use chiral auxiliaries or catalysts to enforce stereochemistry.
- Validate stereochemical outcomes via -NMR coupling constants and NOE experiments.
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
Q. How can discrepancies between experimental and computational spectroscopic data be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or errors in computational models. For example, if experimental -NMR shifts for carbonyl groups deviate from Density Functional Theory (DFT)-predicted values, re-optimize the computational model using solvent-polarizable continuum models (e.g., PCM for chloroform). Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals . Case Study :
- A 2.5 ppm deviation in -NMR for a cyclohexyl group was resolved by recalculating DFT with dispersion corrections (e.g., D3-BJ method) .
Q. What computational and experimental frameworks optimize reaction yields for this compound?
Q. How does the compound interact with indoor surfaces, and how can this affect experimental reproducibility?
- Methodological Answer : Surface adsorption can alter compound stability. Use microspectroscopic imaging (e.g., AFM-IR) to quantify adsorption on glass vs. polydimethylsiloxane (PDMS) surfaces. Pre-treat surfaces with silanizing agents (e.g., hexamethyldisilazane) to reduce hydroxyl-group interactions. Monitor degradation via LC-MS over 72 hours under controlled humidity .
Methodological Notes
- Stereochemical Analysis : Employ Mosher ester derivatization to resolve ambiguous configurations .
- Machine Learning : Train models on existing f-element ligand datasets to predict ligand-candidate reactivity .
- Controlled Synthesis : Use high-throughput robotic platforms to screen >100 ligand-catalyst combinations in parallel .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
